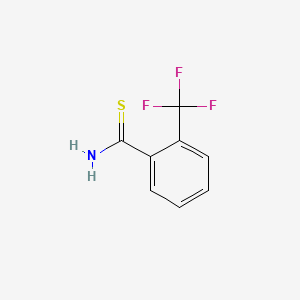

![molecular formula C10H10ClN3OS B1299329 5-[2-(2-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺 CAS No. 842973-68-6](/img/structure/B1299329.png)

5-[2-(2-氯苯氧基)-乙基]-[1,3,4]噻二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

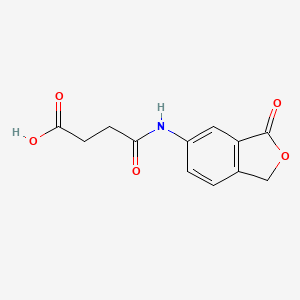

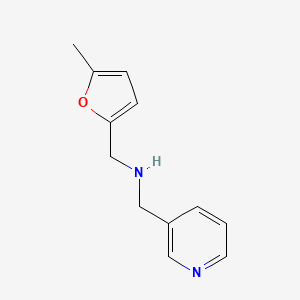

The compound "5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. This particular derivative is of interest due to its potential biological activities, which may include fungicidal and plant growth regulatory properties as suggested by the related compounds studied in the provided papers .

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of acylazides with amino-thiadiazoles . In the case of the compound , although the exact synthesis method is not provided, it can be inferred that a similar approach may be used. The synthesis of thiadiazole derivatives is a multi-step process that may involve the use of chloroformates or chlorothioformates as acylating agents, as seen in the synthesis of other thiadiazole compounds . The reaction conditions, such as temperature and choice of catalysts, are crucial to avoid side reactions like resinification .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized by spectroscopic methods such as IR and ^1H NMR, as well as by elemental analysis . These techniques help confirm the presence of functional groups and the overall molecular framework. The structure-activity relationships of these compounds can be evaluated to understand how different substitutions on the thiadiazole ring affect biological activity .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions depending on the substituents present on the ring. For instance, they can react with nucleophiles, leading to the substitution of certain groups or the formation of new derivatives . The presence of a chlorophenoxy group in the compound of interest suggests that it may also be reactive towards nucleophiles, potentially leading to a range of chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the thiadiazole ring. These properties are important for the practical application of these compounds as fungicides or plant growth regulators. The compound "5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine" likely shares similar properties with the compounds studied in the papers, which exhibit good biological activity and can form complexes with metal ions .

科学研究应用

合成和抗菌活性

研究表明噻二唑衍生物的合成及其作为抗菌剂的评估。例如,Sah 等人(2014 年)合成了来自 5-(4-氯苯基氨基)-2-巯基-1,3,4-噻二唑的曼尼希碱作为抗菌剂,对大肠杆菌、伤寒沙门氏菌、黑曲霉、青霉菌属和白色念珠菌等细菌和真菌菌株表现出中等活性 (Sah、Bidawat、Seth 和 Gharu,2014 年)。类似地,Liming 等人(2003 年)报道了杂环-2-酰胺衍生物的合成,显示出在类似化合物中具有良好的产率潜力 (Liming、Xueshu、Zhiyuan、Xiao-peng 和 Zhaojie,2003 年)。

席夫碱配体和抗菌活性

Vinusha 等人(2015 年)合成了源自噻二唑的席夫碱配体,并评估了它们的抗菌活性,揭示了对细菌和真菌物种的中等有效性 (Vinusha、Shivaprasad、Chandan 和 Begum,2015 年)。这表明在开发新的抗菌剂方面有希望进一步探索。

金属螯合物和抗菌活性

Patel 和 Singh(2009 年)探讨了噻二唑胺衍生物的金属螯合物的合成和表征,评估了它们的抗菌特性,发现它们表现出值得进一步研究的活性 (Patel 和 Singh,2009 年)。

除草剂活性

还进行了噻二唑衍生物的除草剂潜力的研究。Kalhor 和 Dadras(2013 年)合成了新型噁二唑、噻二唑和三唑衍生物,对各种杂草表现出潜在的除草剂活性,为除草剂的开发提供了新途径 (Kalhor 和 Dadras,2013 年)。

谷氨酰胺酶抑制剂用于癌症治疗

Shukla 等人(2012 年)设计并合成了噻二唑衍生物的类似物作为谷氨酰胺酶抑制剂,评估了它们在癌症治疗中的潜力。这些化合物在体外和在小鼠模型中均表现出对肿瘤生长的抑制作用,突出了它们的治疗潜力 (Shukla、Ferraris、Thomas、Stathis、Duvall、Delahanty、Alt、Rais、Rojas、Gao、Xiang、Dang、Slusher 和 Tsukamoto,2012 年)。

抗炎剂

Bhati 和 Kumar(2008 年)合成了具有潜在抗炎和镇痛活性的噻二唑衍生物,将它们与标准药物进行比较,发现一些化合物具有有希望的活性 (Bhati 和 Kumar,2008 年)。

属性

IUPAC Name |

5-[2-(2-chlorophenoxy)ethyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3OS/c11-7-3-1-2-4-8(7)15-6-5-9-13-14-10(12)16-9/h1-4H,5-6H2,(H2,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXVZFMPESRVJO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCC2=NN=C(S2)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(2-Chloro-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

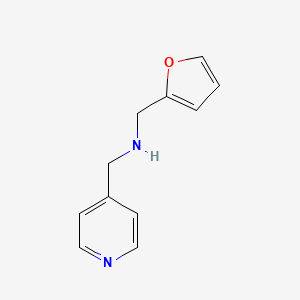

![3-[(2-Furylmethyl)amino]propanenitrile](/img/structure/B1299273.png)

![Benzo[1,3]dioxol-5-ylmethyl-(5-methyl-furan-2-ylmethyl)-amine](/img/structure/B1299282.png)